molecular formula C25H24N8O7S2 B047137 Cefpiramide CAS No. 70797-11-4

Cefpiramide

Cat. No.: B047137
CAS No.: 70797-11-4
M. Wt: 612.6 g/mol
InChI Key: PWAUCHMQEXVFJR-PMAPCBKXSA-N
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Mechanism of Action

Target of Action

Cefpiramide, a third-generation cephalosporin antibiotic , primarily targets penicillin-binding proteins (PBPs) in various bacterial species . These targets include:

Mode of Action

The bactericidal activity of this compound results from the inhibition of cell wall synthesis via its affinity for PBPs . By binding to these proteins, this compound disrupts the process of bacterial cell wall biosynthesis, leading to cell lysis and death .

Biochemical Pathways

This compound’s action primarily affects the biochemical pathway responsible for bacterial cell wall synthesis. By inhibiting PBPs, it disrupts the cross-linking of peptidoglycan chains, which are essential for maintaining the structural integrity of the bacterial cell wall .

Pharmacokinetics

This compound is rapidly absorbed following intramuscular injection . It is widely distributed in biological fluids and tissues . The plasma half-lives of this compound in rabbits, dogs, and rhesus monkeys were much longer than those of cefoperazone and cefazolin . About 85% of the dose is excreted unchanged in the urine, with an elimination half-life of 4.44 hours . The pharmacokinetics of this compound is altered under certain pathophysiological conditions, resulting in high inter-individual variability in this compound volume of distribution and clearance .

Result of Action

The primary molecular effect of this compound’s action is the disruption of bacterial cell wall synthesis, leading to cell lysis and death . This results in a broad spectrum of antibacterial activity, making this compound effective against a variety of bacterial pathogens, including Pseudomonas aeruginosa .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pathophysiological conditions can alter the pharmacokinetics of this compound, leading to high inter-individual variability in its volume of distribution and clearance . Additionally, the presence of more resistant pathogens may necessitate therapeutic drug monitoring of this compound .

Biochemical Analysis

Biochemical Properties

Cefpiramide exerts its antibacterial effects by interacting with penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall biosynthesis . These interactions inhibit the synthesis of the bacterial cell wall, leading to cell death .

Cellular Effects

This compound’s inhibition of cell wall biosynthesis affects various types of bacterial cells. It disrupts the normal cellular processes, leading to cell death . The impact on cell signaling pathways, gene expression, and cellular metabolism is primarily through the disruption of the cell wall integrity.

Molecular Mechanism

The bactericidal activity of this compound results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs) . This binding interaction inhibits the function of these enzymes, leading to a failure in cell wall synthesis and ultimately cell death .

Temporal Effects in Laboratory Settings

The plasma half-lives of this compound in rabbits, dogs, and rhesus monkeys were much longer than those of cefoperazone and cefazolin . This suggests that this compound may have a longer duration of action, providing sustained antibacterial activity. More detailed studies on the product’s stability, degradation, and long-term effects on cellular function are needed.

Metabolic Pathways

This compound is not metabolized and is excreted unchanged in the urine . Therefore, it does not directly interact with metabolic enzymes or cofactors, nor does it affect metabolic flux or metabolite levels.

Transport and Distribution

This compound is rapidly absorbed following intramuscular injection

Subcellular Localization

As an antibiotic, this compound does not enter cells and localize to specific subcellular compartments. Instead, it acts on the bacterial cell wall, which is outside the plasma membrane . Therefore, it does not have a specific subcellular localization within bacterial cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cefpiramide involves several steps, including the reaction of this compound acid with sodium 2-ethylhexanoate solution under controlled temperature conditions . Another method involves dissolving this compound in water, adding ammonium hydroxide, and then using acetic or propionic acid for crystallization . These methods ensure the production of this compound with high purity and desired physical properties.

Industrial Production Methods: Industrial production of this compound often involves large-scale crystallization processes. The gelation phenomenon during crystallization can be managed to produce larger and more regular crystals, which are ideal for pharmaceutical applications . The use of specific solvents and controlled temperature conditions are crucial in achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Cefpiramide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its effectiveness.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sodium 2-ethylhexanoate, ammonium hydroxide, and acetic or propionic acid . The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal results.

Major Products Formed: The major products formed from the reactions involving this compound include its sodium salt form, which is used in various pharmaceutical formulations . The crystallization process can also yield different polymorphic forms of this compound, each with unique physical and chemical properties.

Scientific Research Applications

Comparison with Similar Compounds

Cefpiramide is often compared with other third-generation cephalosporins such as cefoperazone and cefazolin. While all these compounds share a similar mechanism of action, this compound has a broader spectrum of activity, particularly against Pseudomonas aeruginosa . Its longer plasma half-life also makes it more effective in treating severe infections . Other similar compounds include cefepime and cefradine, which also inhibit bacterial cell wall synthesis but differ in their spectrum of activity and pharmacokinetic properties .

Conclusion

This compound is a versatile and potent antibiotic with a wide range of applications in scientific research and clinical practice Its unique properties and broad-spectrum activity make it a valuable tool in the fight against bacterial infections

Properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N8O7S2/c1-11-7-16(35)15(8-26-11)20(36)27-17(12-3-5-14(34)6-4-12)21(37)28-18-22(38)33-19(24(39)40)13(9-41-23(18)33)10-42-25-29-30-31-32(25)2/h3-8,17-18,23,34H,9-10H2,1-2H3,(H,26,35)(H,27,36)(H,28,37)(H,39,40)/t17-,18-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAUCHMQEXVFJR-PMAPCBKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C(=CN1)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N8O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

74849-93-7 (hydrochloride salt)
Record name Cefpiramide [USAN:USP:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070797114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6046630
Record name Cefpiramide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

612.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cefpiramide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014574
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

6.68e-02 g/L
Record name Cefpiramide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014574
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The bactericidal activity of cefpiramide results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs).
Record name Cefpiramide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00430
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CAS No.

70797-11-4
Record name Cefpiramide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70797-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefpiramide [USAN:USP:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070797114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefpiramide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00430
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefpiramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFPIRAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P936YA152N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cefpiramide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014574
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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